Methyl 3-amino-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride
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Overview
Description
Methyl 3-amino-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride is a chemical compound with the molecular formula C8H12Cl2N2O2S. It is known for its unique structure, which includes a thieno[2,3-c]pyrrole core. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride typically involves the condensation of appropriate starting materials under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure the consistency and quality of the final product. Techniques such as crystallization and recrystallization are often employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
Methyl 3-amino-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-amino-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate
- Methyl 3-amino-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate dihydrochloride
Uniqueness
Methyl 3-amino-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride is unique due to its specific structure and the presence of both amino and ester functional groups.
Properties
CAS No. |
1416438-08-8 |
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Molecular Formula |
C8H11ClN2O2S |
Molecular Weight |
234.70 g/mol |
IUPAC Name |
methyl 3-amino-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H10N2O2S.ClH/c1-12-8(11)7-6(9)4-2-10-3-5(4)13-7;/h10H,2-3,9H2,1H3;1H |
InChI Key |
ILJYKIUNQYHORM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)CNC2)N.Cl |
Origin of Product |
United States |
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